molecular formula C21H21N5O2S B11507730 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B11507730
M. Wt: 407.5 g/mol
InChI Key: SPQXCYCXKTYNFI-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide, also known by its systematic name, is a complex organic compound. Let’s break down its structure:

  • The core of the molecule consists of a pyrazole ring (1H-pyrazol-4-yl) with a phenyl group (C₆H₅) and a benzimidazole moiety (1-methyl-1H-benzimidazol-2-yl) attached.
  • The sulfur atom (S) bridges the benzimidazole and the acetamide group (CH₃CONH-).

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production methods may vary, but they generally follow similar principles as the laboratory synthesis.
  • Optimization for yield, purity, and cost-effectiveness is crucial.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states of sulfur and nitrogen.

    Reduction: Reduction of the pyrazole ring or the benzimidazole moiety may occur.

    Substitution: Substitution reactions at the phenyl group or the acetamide nitrogen are possible.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

    Major Products: These reactions yield derivatives with modified functional groups, affecting their properties.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for designing novel ligands, catalysts, or materials.

    Biology: It may exhibit biological activity, making it relevant for drug discovery or bioorganic chemistry.

    Medicine: Investigate its potential as an antitumor, antimicrobial, or anti-inflammatory agent.

    Industry: Explore applications in materials science, such as organic semiconductors or sensors.

Mechanism of Action

    Targets: The compound likely interacts with specific proteins, enzymes, or receptors due to its diverse functional groups.

    Pathways: Investigate its impact on cellular pathways, signal transduction, or metabolic processes.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related compounds.

    Similar Compounds: Some related structures include compound A, compound B, and compound C.

: Compound A : Compound B : Compound C

Properties

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H21N5O2S/c1-14-19(20(28)26(25(14)3)15-9-5-4-6-10-15)23-18(27)13-29-21-22-16-11-7-8-12-17(16)24(21)2/h4-12H,13H2,1-3H3,(H,23,27)

InChI Key

SPQXCYCXKTYNFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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